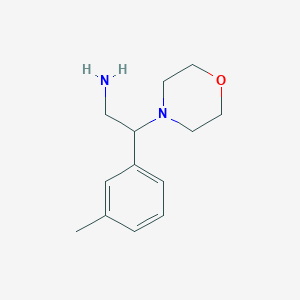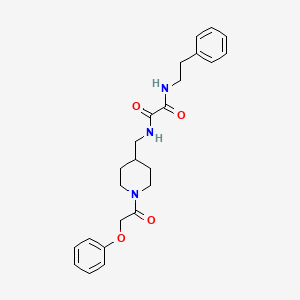![molecular formula C14H13N5O3 B2373828 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1087796-45-9](/img/structure/B2373828.png)
2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is an intricate chemical compound notable for its multi-faceted applications in scientific research. Its structure, characterized by a methoxyphenyl group linked to an oxo-pyrazolo-triazine core, positions it as a compound of interest in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds in the pyrazolo[1,5-d][1,2,4]triazine class have been used as kinase inhibitors in targeted cancer therapy . These compounds target specific proteins or enzymes that are dysregulated in cancer, rather than killing all rapidly dividing cells .
Cellular Effects
In terms of cellular effects, compounds similar to 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of certain cell lines and induce apoptosis .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase important in cell proliferation . These compounds fit into the ATP adenine region of the kinase, providing the required hydrophobic bindings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide involves several steps. Starting with the formation of the pyrazolo[1,5-d][1,2,4]triazine core, the reaction generally requires cyclization reactions facilitated by heat and catalysts. For the attachment of the 4-methoxyphenyl group, electrophilic aromatic substitution is often employed. The final acetamide linkage is typically introduced via an amidation reaction using acetic anhydride and a suitable base.
Industrial Production Methods: On an industrial scale, the compound is produced using high-throughput methods, involving continuous flow reactors to ensure consistent yield and purity. Industrial processes leverage advanced catalysts and automated systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxyphenyl group can be further oxidized to form more reactive intermediates.
Reduction: Reduction reactions involving 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide typically target the oxo group, potentially leading to the formation of alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are feasible due to the presence of electron-withdrawing groups on the pyrazolo-triazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reactions are often carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed: Oxidation can yield quinones, reduction produces alcohols, and substitutions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: The compound exhibits potential in biochemical assays, where it can act as an inhibitor or activator of certain enzymes due to its structural complexity.
Medicine: Preliminary studies suggest its utility in drug design, particularly as a scaffold for developing anti-inflammatory and anticancer agents.
Industry: In industrial applications, the compound finds use in the development of specialty chemicals and advanced materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structures include pyrazolo[1,5-d][1,2,4]triazine derivatives without the methoxyphenyl group or with different substituents.
Uniqueness: What sets 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide apart is the specific combination of functional groups that confer unique reactivity and binding properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-10-4-2-9(3-5-10)11-6-12-14(21)18(7-13(15)20)16-8-19(12)17-11/h2-6,8H,7H2,1H3,(H2,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMVJGGSOXCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)


![4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2373755.png)


![1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2373761.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373762.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)


